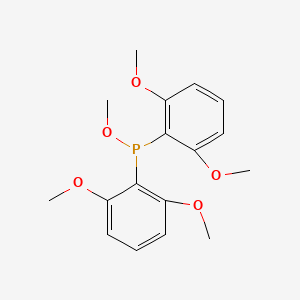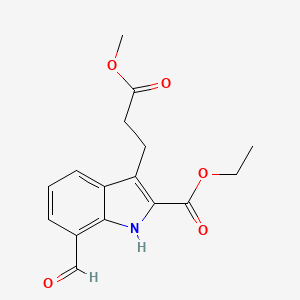
Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a formyl group at the 7-position, a methoxy group at the 3-position, and an ethyl ester at the 2-carboxylate position, making it a unique and versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with an indole derivative, such as 3-(3-methoxy-3-oxopropyl)-1H-indole.
Formylation: The formyl group is introduced at the 7-position using a formylating agent like Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Esterification: The carboxyl group at the 2-position is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Using batch reactors for controlled addition of reagents and maintaining reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable synthesis.
Purification: Utilizing techniques like recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 7-carboxy-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate.
Reduction: 7-hydroxymethyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Employed in studying enzyme interactions and receptor binding due to its indole core structure.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole core can mimic natural substrates or ligands, allowing it to bind to active sites or receptor pockets, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 7-formyl-1H-indole-2-carboxylate: Lacks the 3-(3-methoxy-3-oxopropyl) group, making it less versatile in chemical reactions.
3-(3-Methoxy-3-oxopropyl)-1H-indole-2-carboxylate:
7-Formyl-3-(3-methoxy-3-oxopropyl)-1H-indole: Lacks the ethyl ester group, influencing its solubility and chemical properties.
Uniqueness
Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate is unique due to the combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides multiple reactive sites, making it a valuable compound in synthetic organic chemistry and medicinal research.
Propriétés
Numéro CAS |
917568-22-0 |
|---|---|
Formule moléculaire |
C16H17NO5 |
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-3-22-16(20)15-12(7-8-13(19)21-2)11-6-4-5-10(9-18)14(11)17-15/h4-6,9,17H,3,7-8H2,1-2H3 |
Clé InChI |
CEGATJDKDWSNMT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC(=C2N1)C=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)
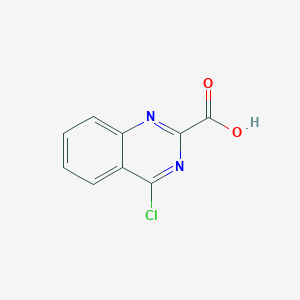
![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)

![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
![2-[(3-Fluorophenyl)sulfonyl]pyridine](/img/structure/B15172099.png)
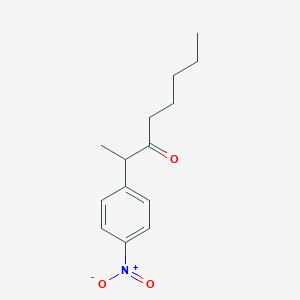
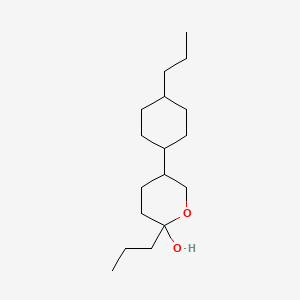
![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)
